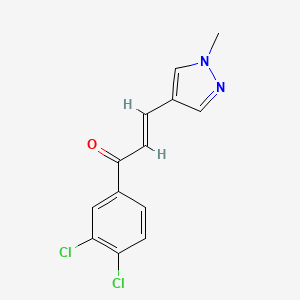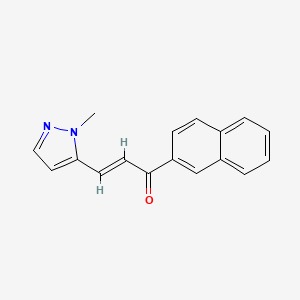
1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one
Descripción general
Descripción
1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a potent neurotoxin that has been shown to selectively destroy dopamine-producing neurons in the brain, leading to symptoms similar to Parkinson's disease in humans and other animals.
Mecanismo De Acción
1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one is metabolized in the brain to a toxic metabolite called MPP+. MPP+ is taken up by dopamine-producing neurons in the brain via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in the death of the dopamine-producing neurons.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one toxicity have been extensively studied in animal models of Parkinson's disease. 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one has been shown to selectively destroy dopamine-producing neurons in the brain, leading to a decrease in dopamine levels and the development of motor symptoms similar to Parkinson's disease in humans. 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one toxicity also leads to an increase in oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one has several advantages and limitations for lab experiments. One advantage is that 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one toxicity selectively targets dopamine-producing neurons in the brain, making it a valuable tool for studying the pathophysiology of Parkinson's disease. 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one toxicity also produces motor symptoms similar to Parkinson's disease in humans, making it a valuable tool for testing potential treatments for the disease. However, one limitation of 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one toxicity is that it is a potent neurotoxin that can be dangerous if not handled properly. Researchers must take appropriate safety precautions when working with 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one to avoid exposure.
Direcciones Futuras
There are several future directions for research on 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one. One area of research is the development of new animal models of Parkinson's disease that more closely mimic the human disease. Another area of research is the development of new treatments for Parkinson's disease that target the underlying pathophysiology of the disease. Additionally, there is a need for more research on the long-term effects of 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one toxicity on the brain and the potential for neuroregeneration in the affected areas. Overall, 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one remains a valuable tool for scientific research in the field of Parkinson's disease research.
Aplicaciones Científicas De Investigación
1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one has been extensively studied for its scientific research applications, particularly in the field of Parkinson's disease research. 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one is a potent neurotoxin that selectively destroys dopamine-producing neurons in the brain, leading to symptoms similar to Parkinson's disease in humans and other animals. This makes 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one a valuable tool for studying the pathophysiology of Parkinson's disease and for testing potential treatments for the disease.
Propiedades
IUPAC Name |
(E)-1-(1-methylpyrazol-4-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-9-3-4-11(16-9)5-6-12(15)10-7-13-14(2)8-10/h3-8H,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXOJNCJYOTXKX-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-(2-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4365829.png)
![3-(4-methylphenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4365837.png)
![3-[(acetyloxy)methyl]-7-[(4-cyanobenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4365846.png)
![7-[(2-methylbenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4365849.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365857.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4365859.png)
![2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4365862.png)
![N-[4-(difluoromethoxy)phenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365864.png)
![2-(2-chlorophenyl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4365874.png)



![2-[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4365913.png)
![2-{5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazol-2-yl}-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4365916.png)